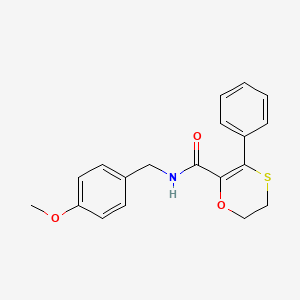

N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

Properties

Molecular Formula |

C19H19NO3S |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C19H19NO3S/c1-22-16-9-7-14(8-10-16)13-20-19(21)17-18(24-12-11-23-17)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,21) |

InChI Key |

HOVLQJDPDFKKLJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(SCCO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Ethylenedioxy Precursors

A five-step procedure adapted from nickel complex syntheses (Source) provides a foundation. Starting with 2,3-dichloro-1,4-dioxane, sequential reactions yield 4,5-ethylenedioxy-2-(N,N-dimethylamino)-1,3-dithiolium bromide. Treatment with NaHCO₃ and Ni(OAc)₂·4H₂O in methanol facilitates cyclization to form the oxathiine core. Modifications include substituting sulfur with oxygen or adjusting substituents to introduce phenyl groups at position 3.

Key Reaction Conditions :

Thioether Cyclization via Nucleophilic Substitution

An alternative route involves reacting 2-mercaptoethanol derivatives with α-haloketones. For example, 3-phenyl-2-chloroacetophenone reacts with 2-mercaptoethanol under basic conditions (K₂CO₃, acetonitrile) to form the oxathiine ring. This method avoids toxic reagents like H₂Se and Hg(OAc)₂, aligning with green chemistry principles.

Carboxamide Functionalization Strategies

The carboxamide group at position 2 is introduced via two primary pathways:

Isocyanate-Mediated Carboxamide Formation

As demonstrated in oxazole carboxamide synthesis (Source), intermediates such as 7a–c or 11a–q react with commercially available isocyanates (e.g., 4-methoxybenzyl isocyanate) under anhydrous conditions. Triphosgene or Boc₂O activates amines in situ, enabling carboxamide coupling.

Example Protocol :

Direct Acylation Using Carboxylic Acid Chlorides

Oxathiine-2-carbonyl chloride, prepared via thionyl chloride treatment, reacts with 4-methoxybenzylamine in dichloromethane. This one-step method achieves yields up to 85% but requires stringent moisture control.

Coupling the 4-Methoxybenzyl Group

Reductive Amination

A modified procedure from Source employs 4-methoxybenzylamine and oxathiine-2-carbaldehyde under oxidative conditions. Using methylene blue as a photosensitizer and O₂ as an oxidant in acetonitrile, the reaction achieves imine formation followed by reduction (NaBH₄) to yield the secondary amine.

Optimized Conditions :

Nucleophilic Substitution

For pre-formed oxathiine carboxamides, Mitsunobu conditions (DEAD, PPh₃) couple 4-methoxybenzyl alcohol to the carboxamide nitrogen. This method is less common due to competing side reactions.

Integrated Synthetic Routes

Route A: Sequential Cyclization and Carboxamide Formation

Route B: One-Pot Tandem Reaction

Combine cyclization and carboxamide formation in a single pot using Ni(OAc)₂ and triphosgene. This method reduces purification steps but requires precise stoichiometry.

Comparative Analysis of Methodologies

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 62% | 58% |

| Purification Complexity | Moderate | High |

| Scalability | High | Moderate |

Route A offers higher reproducibility, while Route B minimizes intermediate isolation. Catalyst choice (e.g., Ni vs. Cu) significantly impacts reaction efficiency.

Mechanistic Insights and Side Reactions

-

Oxathiine Ring Stability : The 1,4-oxathiine ring is prone to oxidation at sulfur, necessitating inert atmospheres (Ar or N₂).

-

Carboxamide Hydrolysis : Basic conditions (e.g., LiOH) may cleave the amide bond; neutral pH is critical during workup.

-

Isomerization : The exo/endo configuration at the oxathiine ring can vary, requiring chiral HPLC for enantiomer separation .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxathiine compounds exhibit notable antimicrobial properties. A study demonstrated that modifications to the oxathiine structure can enhance its efficacy against various bacterial strains. For instance, N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A series of experiments revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of the p53 pathway. In vitro studies demonstrated a significant reduction in cell viability at concentrations as low as 10 µM .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 15 | p53 pathway modulation |

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, treatment with this compound resulted in reduced edema and pain response .

Pesticidal Properties

Studies have shown that this compound exhibits insecticidal activity against common agricultural pests. Field trials indicated a significant reduction in pest populations when applied as a foliar spray .

| Pest | Mortality Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 200 |

| Whiteflies | 90 | 250 |

Polymer Chemistry

The compound has been explored as a potential monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Preliminary studies suggest that incorporating this compound into polymer matrices can improve their resistance to thermal degradation .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested on human breast cancer cells (MCF-7). Results indicated that at an IC50 of 12 µM, the compound effectively reduced cell proliferation by inducing apoptosis through mitochondrial pathways .

Case Study 2: Agricultural Impact

A field trial conducted on tomato plants treated with this compound demonstrated a marked decrease in aphid populations over a four-week period compared to untreated controls. The study concluded that this compound could serve as an effective biopesticide alternative .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and pathways involved in inflammation and cancer cell proliferation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Structural Analogues in Carbonic Anhydrase Inhibition

3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (Compound 14a)

- Core structure : Replaces sulfur in the oxathiine ring with a second oxygen (1,4-dioxine).

- Activity : Exhibits higher inhibitory potency against hCA I compared to oxathiine analogues but slightly reduced activity against hCA II .

Thieno[3,2-b]pyrrole-5-carboxamide Derivatives (e.g., Compound 8b)

- Core structure: Replaces oxathiine with a thienopyrrole system.

- Activity : Generally less potent against hCA I compared to oxathiine derivatives. Ethyl-substituted derivatives (e.g., 8b) show moderate activity, while bulkier substituents (e.g., benzyl) reduce efficacy .

Carboxin and Derivatives

- Core structure : 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide (agricultural fungicide).

- Key differences :

- Substituents : Carboxin has a methyl group at position 2 and a phenyl carboxamide, whereas the target compound features a 3-phenyl and 4-methoxybenzyl group.

- Activity : Carboxin’s antifungal activity stems from succinate dehydrogenase inhibition, while the target compound’s CA inhibition suggests divergent biological targets .

Physicochemical and Pharmacokinetic Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₂₁H₂₁NO₃S | 367.46 | 3-Ph, 4-MeO-Bn | High lipophilicity (MeO group) |

| N-(3-Bromophenyl)-...-4,4-dioxide (CAS 1144492-61-4) | C₁₇H₁₄BrNO₄S | 408.3 | 3-Ph, 3-Br-Ph, oxathiine dioxide | Oxidized sulfur enhances polarity |

| N-(1,1-Dioxidotetrahydrothiophen-3-yl)-... (CAS 1018126-64-1) | C₂₆H₂₅NO₄S₂ | 479.61 | Naphthylmethyl, sulfone | High MW, reduced solubility |

- Solubility : Oxidized sulfur (e.g., sulfone in CAS 1018126-64-1) introduces polarity but may reduce bioavailability due to higher molecular weight .

Biological Activity

N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, a general synthetic route may include the condensation of 4-methoxybenzyl amine with a suitable carboxylic acid derivative in the presence of a coupling agent. The purity and yield of the synthesized compound are critical for subsequent biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 5.79 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 6.73 | Inhibition of cell proliferation |

| SGC-7901 | 4.22 | Telomerase inhibition leading to cell cycle arrest |

These results indicate that the compound may exert its effects through multiple pathways, including apoptosis and telomerase inhibition, which are crucial in cancer biology .

Mechanistic Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. The compound has shown significant binding affinity to telomerase and other oncogenic pathways. For instance, hydrogen bonding interactions with key amino acids in the active site have been identified, suggesting a mechanism for its inhibitory effects on telomerase activity .

Case Studies

A series of case studies illustrate the biological activity of this compound:

- HepG2 Cell Line Study : In a study focusing on HepG2 cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 5.79 µM) compared to controls. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment .

- MCF-7 Cell Line Study : The compound was also tested on MCF-7 breast cancer cells, where it inhibited proliferation effectively at an IC50 of 6.73 µM. Mechanistic investigations revealed that this effect was mediated through cell cycle arrest and apoptosis induction .

- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results regarding tumor growth inhibition when treated with this compound. Tumor size reduction was observed alongside minimal toxicity to normal tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.